(4-Cyclopropyl-3-fluorophenyl)methanamine
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Overview
Description
(4-Cyclopropyl-3-fluorophenyl)methanamine is an organic compound with the molecular formula C10H12FN It is a derivative of methanamine, featuring a cyclopropyl group and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-3-fluorophenyl)methanamine typically involves the reaction of 4-cyclopropyl-3-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Cyclopropyl-3-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclopropyl-4-fluorophenyl)methanamine
- Cyclopropyl (2,6-difluorophenyl)methanamine
- [1-(4-Fluorobenzyl)cyclobutyl]methanamine
- 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine .
Uniqueness
(4-Cyclopropyl-3-fluorophenyl)methanamine is unique due to the specific positioning of the cyclopropyl and fluorine groups on the phenyl ring. This configuration can result in distinct chemical and biological properties, such as enhanced stability and selectivity in binding to molecular targets .
Properties
IUPAC Name |
(4-cyclopropyl-3-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLSLBEJHPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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